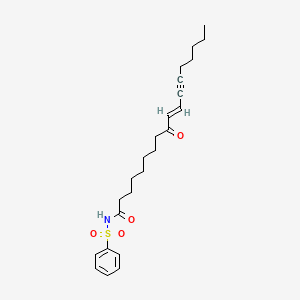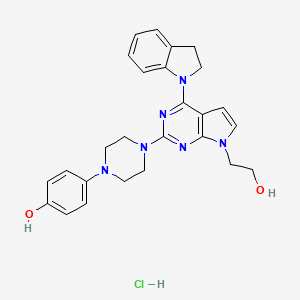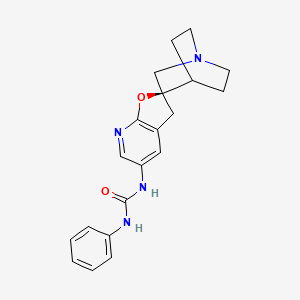
R-Psop
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-PSOP, also known as ®-5’-(Phenylaminocarbonylamino)spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine], is a potent and selective nonpeptidic antagonist of the neuromedin U receptor 2 (NMUR2). This compound exhibits binding affinity to human and rat NMUR2 with Ki values of 52 nM and 32 nM, respectively . This compound demonstrates moderate central nervous system penetration and is valuable in the study of eating disorders, obesity, pain, and stress-related disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of R-PSOP involves multiple steps, starting with the preparation of the spiro[1-azabicyclo[222]octane-3,2’(3’H)-furo[2,3-b]pyridine] core structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
R-PSOP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents onto the core structure of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Aplicaciones Científicas De Investigación
R-PSOP has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the binding and inhibition of NMUR2.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in treating eating disorders, obesity, pain, and stress-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mecanismo De Acción
R-PSOP exerts its effects by selectively binding to NMUR2, a G protein-coupled receptor involved in regulating energy balance, stress response, and nociception. By inhibiting NMUR2, this compound blocks the receptor’s activation by its natural ligands, neuromedin U and neuromedin S. This inhibition leads to a decrease in intracellular calcium mobilization and phosphoinositide turnover, ultimately modulating various physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Neuromedin U receptor 1 (NMUR1) antagonists: Compounds that inhibit NMUR1, another subtype of neuromedin U receptor.
Other NMUR2 antagonists: Compounds with similar structures and functions that target NMUR2.
Uniqueness of R-PSOP
This compound is unique due to its high selectivity and potency for NMUR2, with minimal affinity for NMUR1. This selectivity makes it a valuable tool for studying the specific roles of NMUR2 in various physiological processes. Additionally, its moderate central nervous system penetration allows for effective in vivo studies .
Propiedades
Fórmula molecular |
C20H22N4O2 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea |
InChI |
InChI=1S/C20H22N4O2/c25-19(22-16-4-2-1-3-5-16)23-17-10-14-11-20(26-18(14)21-12-17)13-24-8-6-15(20)7-9-24/h1-5,10,12,15H,6-9,11,13H2,(H2,22,23,25)/t20-/m0/s1 |
Clave InChI |
BUOWEYLLAFLKCW-FQEVSTJZSA-N |
SMILES isomérico |
C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5 |
SMILES canónico |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)

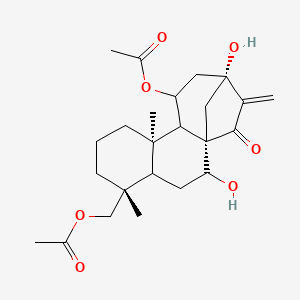
![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
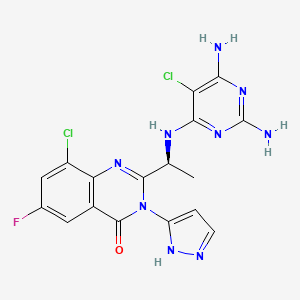


![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)


